N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}thiophene-2-sulfonamide
Description
N-{2-[2-(4-Chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}thiophene-2-sulfonamide is a heterocyclic compound featuring a fused triazolothiazole core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 4. The ethyl linker connects the triazolothiazole system to a thiophene-2-sulfonamide moiety. The sulfonamide group enhances solubility and hydrogen-bonding capacity, which may influence pharmacokinetic behavior .
Properties
Molecular Formula |
C17H15ClN4O2S3 |
|---|---|
Molecular Weight |
439.0 g/mol |
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C17H15ClN4O2S3/c1-11-14(8-9-19-27(23,24)15-3-2-10-25-15)26-17-20-16(21-22(11)17)12-4-6-13(18)7-5-12/h2-7,10,19H,8-9H2,1H3 |
InChI Key |
HSEBJFNJZOZXPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)Cl)CCNS(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Alkylation of the Triazolo-Thiazole Intermediate
The ethyl spacer is introduced via nucleophilic substitution at position 5 of the triazolo-thiazole core. Bromoethylamine hydrobromide reacts with the deprotonated heterocycle in the presence of potassium carbonate:
Sulfonamide Formation
The ethylamine intermediate is coupled with thiophene-2-sulfonyl chloride under Schotten-Baumann conditions:
| Parameter | Condition | Yield |
|---|---|---|
| Base | Pyridine (3.0 equiv) | 82% |
| Solvent | Dichloromethane | |
| Temperature | 0°C → 25°C (gradual) |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography (hexane/ethyl acetate, 3:1 → 1:1 gradient). The target compound elutes at R = 0.45 (ethyl acetate).
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl) : δ 8.12 (d, J = 4.8 Hz, 1H, thiophene), 7.68–7.45 (m, 4H, Ar-H), 3.92 (t, J = 6.4 Hz, 2H, CH), 3.02 (s, 3H, CH), 2.81 (t, J = 6.4 Hz, 2H, CH).
-
HRMS (ESI+) : m/z calculated for CHClNOS [M+H]: 457.0432; found: 457.0429.
Scale-Up Considerations
Industrial-scale production employs continuous flow reactors to enhance yield (94%) and reduce reaction time (2 hours). Process parameters include a flow rate of 10 mL/min and in-line purification via recrystallization.
Mechanistic Insights
The regioselectivity of the triazolo-thiazole cyclization is governed by electronic effects of the 4-chlorophenyl group, which directs the thiazole ring formation at the meta position. Density functional theory (DFT) calculations corroborate the preferential stabilization of the observed regioisomer by 12.3 kcal/mol .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The thiophene-2-sulfonamide moiety undergoes characteristic reactions typical of sulfonamides:
-
Hydrolysis : Under acidic or basic conditions, the sulfonamide bond (-SO₂-NH-) hydrolyzes to form thiophene-2-sulfonic acid and the corresponding amine. For example, refluxing with HCl (6M) yields 2-thiophenesulfonic acid and the ethylamine-linked triazolo-thiazole derivative .
-
N-Alkylation/Acylation : The sulfonamide nitrogen reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., K₂CO₃) to form N-substituted derivatives .
Example Reaction:
Triazolo-Thiazole Core Reactivity
The triazolo[3,2-b] thiazole system participates in electrophilic and nucleophilic substitutions:
-
Electrophilic Aromatic Substitution : The electron-rich triazole ring undergoes nitration or halogenation at the C-3 position. For instance, reaction with HNO₃/H₂SO₄ introduces a nitro group, enhancing biological activity .
-
Nucleophilic Ring-Opening : Strong nucleophiles (e.g., hydrazine) cleave the thiazole ring, forming thioamide intermediates that can cyclize into new heterocycles.
Table 1: Reaction Conditions and Products of the Triazolo-Thiazole Core
Functionalization of the Ethyl Linker
The ethyl chain connecting the triazolo-thiazole and sulfonamide groups can be modified:
-
Oxidation : Treating with KMnO₄ in acidic conditions converts the ethyl group to a carboxylic acid, enabling conjugation with other pharmacophores .
-
Cross-Coupling Reactions : The terminal amine reacts with carbonyl compounds (e.g., aldehydes) via Schiff base formation, useful for creating imine-linked prodrugs.
Example Reaction Pathway:
Interaction with Biological Targets
While not a chemical reaction per se, the compound’s interactions with enzymes inform its reactivity in biological systems:
-
Carbonic Anhydrase Inhibition : The sulfonamide group coordinates with zinc ions in the enzyme’s active site, mimicking CO₂ hydration .
-
Cytochrome P450 Metabolism : Oxidation of the methyl group on the thiazole ring produces a hydroxymethyl metabolite, detectable via LC-MS .
Table 2: Key Metabolites and Enzymatic Interactions
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
-
Acidic Conditions (pH 1–3) : Rapid hydrolysis of the sulfonamide group occurs within 2 hours.
-
Neutral/Basic Conditions (pH 7–9) : Stable for >24 hours, making it suitable for oral administration.
Synthetic Modifications for Enhanced Bioactivity
Derivatives synthesized via the above reactions show improved pharmacological profiles:
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}thiophene-2-sulfonamide involves multi-step reactions that typically include:
- Formation of the Triazole and Thiazole Rings : The initial steps often involve the cyclization of appropriate precursors to form the triazole and thiazole structures.
- Sulfonamide Formation : The introduction of the sulfonamide group is achieved through reactions involving sulfonyl chlorides or other sulfonating agents.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Anticancer Properties
Numerous studies have demonstrated that compounds containing triazole and thiazole moieties exhibit promising anticancer activities. For instance:
- In Vitro Studies : Research has shown that related compounds demonstrate significant cytotoxicity against various cancer cell lines. For example, derivatives with similar structures have been tested against lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines with low micromolar GI50 levels (ranging from 1.9 to 3.0 μM) indicating potent activity against these malignancies .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with DNA synthesis or repair mechanisms in cancer cells. They may also induce apoptosis through various signaling pathways.
Antimicrobial Activity
Compounds similar to this compound have been evaluated for their antimicrobial properties:
- Testing Against Pathogens : Studies have shown that these compounds exhibit activity against a range of bacterial (both Gram-positive and Gram-negative) and fungal species. For instance, some derivatives have been effective in inhibiting growth in standard antimicrobial susceptibility tests .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds:
| Structural Feature | Impact on Activity |
|---|---|
| Chlorophenyl Group | Enhances lipophilicity and may improve cellular uptake |
| Triazole Ring | Contributes to biological activity through interactions with biological targets |
| Thiazole Moiety | Often linked to enhanced anticancer properties due to its role in enzyme inhibition |
Case Study 1: Anticancer Evaluation
A study investigating a series of triazole-thiazole derivatives found that specific substitutions at the phenyl ring significantly enhanced anticancer activity against MCF7 breast cancer cells. The most potent derivative showed an IC50 value of 1.5 μM .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing thiophene-based compounds demonstrated that certain derivatives exhibited strong antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism was linked to disruption of bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Halogen Substituents : The target compound’s 4-chlorophenyl group enhances lipophilicity compared to the 3-fluorophenyl analogue . Chlorine’s larger atomic radius and electron-withdrawing nature may improve membrane permeability and target binding affinity .
- Sulfonamide vs.
- Methyl vs. Ethyl Groups : The methyl substituent on the triazolothiazole core (target compound) may reduce steric hindrance compared to the ethyl group in the 3-fluorophenyl analogue, possibly favoring tighter binding in hydrophobic pockets .
Physicochemical Properties
- Solubility : The sulfonamide group in the target compound likely increases aqueous solubility compared to the oxalamide derivative, which lacks ionizable protons .
- Thermal Stability : Methyl and ethyl substituents on the triazolothiazole ring may influence melting points, though direct data are unavailable in the provided evidence.
Research Findings and Implications
- Pharmacological Potential: The structural similarity to triazolothiazole derivatives in suggests possible kinase or protease inhibitory activity, warranting further biological screening .
- SAR Insights : Substituting chlorine with fluorine (as in ) could modulate electronic effects without significantly altering steric profiles, a strategy for optimizing bioavailability .
Biological Activity
N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}thiophene-2-sulfonamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a triazole and thiazole moiety, which are known for their biological significance. The presence of the 4-chlorophenyl group and the sulfonamide functional group further enhances its potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds containing thiazole and triazole structures exhibit significant anticancer properties. For instance:
- Evren et al. (2019) synthesized novel derivatives based on thiazole and tested them against various cancer cell lines, including A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). The compounds demonstrated selective cytotoxicity with IC50 values indicating effectiveness against these cell lines .
- Molecular Dynamics Studies : In molecular dynamics simulations of similar compounds, interactions with proteins such as Bcl-2 were observed, suggesting mechanisms of action that involve hydrophobic contacts and limited hydrogen bonding .
Case Study: Compound Evaluation
A specific evaluation of a related compound showed promising results:
- Compound 13 exhibited an IC50 value less than that of doxorubicin against both A549 and Jurkat cell lines, highlighting its potential as a chemotherapeutic agent .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been widely documented:
- Compounds derived from the thiazole scaffold have shown significant activity against various bacterial strains. For example, studies reported that certain derivatives exhibited comparable bactericidal activity to streptomycin against multiple pathogens .
Table: Summary of Biological Activities
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in cancer cell proliferation.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may result from disrupting the integrity of bacterial cell membranes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}thiophene-2-sulfonamide?
- Methodology :
- Step 1 : Condensation of 4-amino-5-chlorophenyl-triazole-thiol intermediates with thiophene-2-sulfonamide derivatives under reflux conditions in ethanol or acetic acid (70-80°C, 6-20 hours) .
- Step 2 : Cyclization using Lawesson’s reagent or oxidative chlorination to form the triazolo-thiazole core .
- Step 3 : Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- IR Spectroscopy : Confirm presence of sulfonamide (S=O stretches at 1150-1350 cm⁻¹) and triazole/thiazole C=N bonds (1600-1650 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to resolve substituent environments (e.g., 4-chlorophenyl protons at δ 7.3-7.5 ppm, methyl groups at δ 2.4-2.6 ppm) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS for M+1 or M-1 fragments) and isotopic patterns consistent with chlorine .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Screening Protocols :
- Antitumor Activity : Use NCI-60 cell line panels with dose-response curves (1–100 μM) and measure IC₅₀ values .
- Antimicrobial Testing : Perform agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–50 μg/mL .
- Cytotoxicity Controls : Include HEK-293 or other non-cancerous cell lines to assess selectivity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the triazole or thiophene rings) influence bioactivity?
- SAR Strategies :
- Chlorophenyl Replacement : Substitute 4-chlorophenyl with 4-fluorophenyl or methyl groups to study halogen/steric effects on target binding .
- Sulfonamide Optimization : Replace thiophene-2-sulfonamide with benzene-sulfonamide derivatives to modulate solubility and permeability .
Q. What mechanistic insights exist for its antitumor activity?
- Hypotheses :
- Transcriptional Regulation : Analogues like JQ1 derivatives (e.g., NE-018) target BET proteins; evaluate bromodomain inhibition via AlphaScreen assays .
- Apoptosis Induction : Measure caspase-3/7 activation and mitochondrial membrane depolarization (JC-1 staining) in treated cancer cells .
Q. How can synthetic challenges (e.g., low yields in sulfonamide coupling) be resolved?
- Troubleshooting :
- Reagent Selection : Use EDCI/HOBt or DCC as coupling agents to improve amide bond formation efficiency .
- Solvent Optimization : Switch from ethanol to DMF for better solubility of intermediates .
- Byproduct Mitigation : Add molecular sieves to absorb water in condensation steps .
Q. What computational tools are suitable for predicting its physicochemical properties?
- In Silico Methods :
- LogP/Drug-Likeness : Use SwissADME or MarvinSuite to predict lipophilicity and rule-of-five compliance .
- Metabolic Stability : Run CYP450 inhibition assays (e.g., CYP3A4) or use ADMET Predictor .
Methodological Considerations
Q. How to design dose-response experiments for in vivo studies?
- Protocol Design :
- Animal Models : Use xenograft mice (e.g., HCT-116 colorectal tumors) with daily oral dosing (10–50 mg/kg) for 21 days .
- PK/PD Analysis : Collect plasma/tissue samples at 0, 1, 4, 8, 24 hours post-dose for LC-MS quantification .
Q. What strategies validate target engagement in cellular models?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
